molecular formula C21H21NO4S B2811688 (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid CAS No. 182201-77-0

(R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid

Cat. No.: B2811688
CAS No.: 182201-77-0
M. Wt: 383.46
InChI Key: MUSZBDPVJSUUQY-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a fluorenylmethylthio group, an allyloxycarbonyl-protected amino group, and a propanoic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as fluorenylmethanol, allyl chloroformate, and L-cysteine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to ensure solubility and stability of intermediates.

    Temperature and Pressure: Control of reaction temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of carbonyl groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Peptides: The compound is used as a building block in the synthesis of peptides and peptidomimetics.

    Chiral Catalysts: It serves as a precursor for chiral catalysts in asymmetric synthesis.

Biology

    Enzyme Inhibitors: The compound and its derivatives are studied for their potential as enzyme inhibitors.

    Protein Modification: Used in the modification of proteins to study structure-function relationships.

Medicine

    Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: Applied in the synthesis of novel materials with specific properties.

    Agriculture: Explored for its use in developing agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethylthio group can engage in hydrophobic interactions, while the allyloxycarbonyl-protected amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.

    N-Fmoc-protected amino acids: Similar in structure but with different protecting groups.

    Thioether-containing amino acids: Compounds with similar thioether linkages but different side chains.

Uniqueness

    Chirality: The ®-configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets.

    Functional Groups: The combination of fluorenylmethylthio and allyloxycarbonyl groups provides unique reactivity patterns and protection strategies in synthetic chemistry.

This detailed overview highlights the versatility and significance of ®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid in various scientific and industrial applications

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-11-26-21(25)22-19(20(23)24)13-27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSZBDPVJSUUQY-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.